(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210232-48-6
VCID: VC3048756
InChI: InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
SMILES: C1CC1C2=NOC(=N2)CN.Cl
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

CAS No.: 1210232-48-6

Cat. No.: VC3048756

Molecular Formula: C6H10ClN3O

Molecular Weight: 175.61 g/mol

* For research use only. Not for human or veterinary use.

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride - 1210232-48-6

Specification

CAS No. 1210232-48-6
Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
IUPAC Name (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
Standard InChI Key IWKFXIXPDYIQFW-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)CN.Cl
Canonical SMILES C1CC1C2=NOC(=N2)CN.Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride contains a five-membered 1,2,4-oxadiazole heterocyclic ring that forms the core of the molecule. The oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a specific pattern. Attached to the 3-position of this ring is a cyclopropyl group, a three-membered carbocyclic ring known for its unique spatial arrangement and strain energy. The 5-position of the oxadiazole ring bears an aminomethyl group, and the compound exists as a hydrochloride salt with the amine protonated.

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValueSource
CAS Number1210232-48-6
IUPAC Name(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Molecular FormulaC6H10ClN3O
Molecular Weight175.61 g/mol
Standard InChIInChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
Standard InChIKeyIWKFXIXPDYIQFW-UHFFFAOYSA-N
SMILES NotationC1CC1C2=NOC(=N2)CN.Cl
PubChem Compound ID45792470

Physical and Chemical Properties

Basic Physical Properties

The physical state of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is presumed to be a solid at room temperature, as is typical for hydrochloride salts of small organic molecules. The compound has a molecular weight of 175.61 g/mol, making it a relatively small molecule. As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form.

Spectroscopic Properties

Mass spectrometry provides important data for the identification and characterization of this compound. The predicted collision cross-section (CCS) values for various adducts of the parent compound (without the hydrochloride) have been calculated:

Adductm/zPredicted CCS (Ų)
[M+H]+140.08183129.4
[M+Na]+162.06377141.9
[M+NH4]+157.10837137.9
[M+K]+178.03771140.3
[M-H]-138.06727139.4
[M+Na-2H]-160.04922137.8
[M]+139.07400134.9
[M]-139.07510134.9

These values are particularly useful for the identification of the compound in complex mixtures using ion mobility mass spectrometry techniques .

Chemical Reactivity

Based on its structural features, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exhibits several key reactivity patterns:

Synthesis and Preparation

Purification and Characterization

Purification of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride would likely involve recrystallization techniques, potentially using solvent systems such as ethanol/diethyl ether or acetone/hexanes. Characterization would employ standard analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the relationship between (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride and structurally similar compounds can provide insights into the importance of specific structural features for biological activity and chemical properties:

CompoundStructural DifferencesPotential Impact on Properties
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochlorideReference compound-
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamineRegioisomer with different substitution pattern and N-methylationAltered hydrogen bonding capabilities; different spatial arrangement of functional groups
Parent compound without HCl saltFree base formReduced water solubility; different pharmacokinetic properties
Oxadiazole derivatives with different substituentsVariation in substituents on the oxadiazole ringModified lipophilicity, electronic properties, and biological target interactions

Key Structural Features

  • The 1,2,4-oxadiazole ring provides a rigid, planar scaffold that can participate in π-stacking interactions and hydrogen bonding through its nitrogen atoms.

  • The cyclopropyl group introduces a unique three-dimensional shape and lipophilicity that may enhance binding to specific protein pockets.

  • The aminomethyl group provides a site for hydrogen bonding interactions and can serve as a handle for further functionalization in synthetic applications.

  • The hydrochloride salt form improves water solubility and stability compared to the free base.

Analytical Methods for Identification and Characterization

Instrumental Techniques

Several analytical techniques are suitable for the identification and characterization of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, with characteristic signals for the cyclopropyl ring, oxadiazole ring, and aminomethyl group.

  • Mass Spectrometry: As indicated by the predicted collision cross-section data, various ionization techniques can be used to identify the compound based on its molecular weight and fragmentation pattern .

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the protonated amine, C=N stretching of the oxadiazole ring, and other functional groups.

  • X-ray Crystallography: Could provide definitive structural confirmation if suitable crystals can be grown.

Chromatographic Methods

For purification and analysis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, several chromatographic techniques may be employed:

  • High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases and mobile phase compositions for separation and quantification.

  • Thin-Layer Chromatography (TLC): For monitoring reactions and preliminary purity assessments.

  • Gas Chromatography (GC): Possibly after derivatization to improve volatility, for analysis of the compound and related substances.

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